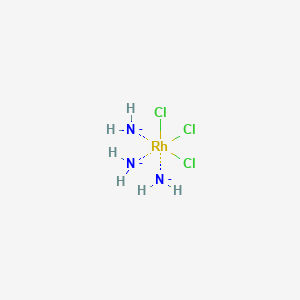
Rhenium ammine chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhenium ammine chloride is a coordination compound consisting of rhenium, ammonia, and chloride ions Rhenium, a rare transition metal, is known for its high melting point and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhenium ammine chloride can be synthesized through the reaction of rhenium chloride with ammonia. The process typically involves dissolving rhenium chloride in an aqueous solution and then adding ammonia to form the ammine complex. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to obtain high-purity compounds suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Rhenium ammine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium compounds.
Reduction: It can be reduced to lower oxidation state rhenium compounds.
Substitution: Ammonia ligands can be substituted with other ligands in the coordination sphere.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents like hydrogen. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various rhenium oxides, chlorides, and substituted ammine complexes .
Wissenschaftliche Forschungsanwendungen
Rhenium ammine chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of rhenium ammine chloride involves its ability to coordinate with various ligands and participate in redox reactions. The compound can interact with molecular targets through its rhenium center, which can undergo changes in oxidation state and coordination environment. These interactions can affect various molecular pathways, leading to its observed effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to rhenium ammine chloride include:
- Ruthenium ammine chloride
- Osmium ammine chloride
- Iridium ammine chloride
Uniqueness
This compound is unique due to the specific properties of rhenium, such as its high melting point and ability to form stable complexes in various oxidation states. These properties make it particularly useful in applications requiring high stability and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable compound for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
21264-82-4 |
|---|---|
Molekularformel |
Cl3H6N3Rh-3 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
azanide;trichlororhodium |
InChI |
InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3 |
InChI-Schlüssel |
NUKRFSTXPSAJAE-UHFFFAOYSA-K |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)


![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)




